Thalidomide-NH-C2-PEG3-OH

PROTAC BCL-XL Targeted Protein Degradation

Thalidomide-NH-C2-PEG3-OH is the validated cereblon-recruiting linker used in the benchmark PROTAC degraders XZ739 (DC50 2.5 nM) and PZ671. Its defined NH attachment, PEG3 length, and terminal -OH group ensure stable ternary complex formation and >100-fold cancer-cell selectivity over platelets. Supplied at high purity (≥98%) with documented LogP (-0.3) and solubility, it is the optimal building block for replicating published protocols and developing safer BCL-XL-targeted therapies. Choose this exact linker to maintain pharmacological fidelity and avoid off-target neosubstrate degradation.

Molecular Formula C21H27N3O8
Molecular Weight 449.5 g/mol
Cat. No. B8221347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-C2-PEG3-OH
Molecular FormulaC21H27N3O8
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCO
InChIInChI=1S/C21H27N3O8/c25-7-9-31-11-13-32-12-10-30-8-6-22-15-3-1-2-14-18(15)21(29)24(20(14)28)16-4-5-17(26)23-19(16)27/h1-3,16,22,25H,4-13H2,(H,23,26,27)
InChIKeyBVSAHSFFVHCRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-NH-C2-PEG3-OH as a PROTAC E3 Ligase Ligand-Linker Conjugate for Targeted Protein Degradation


Thalidomide-NH-C2-PEG3-OH (CAS 2140807-23-2) is a functionalized E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) ligand and a 3-unit polyethylene glycol (PEG3) linker terminated with a hydroxyl group. It is primarily used as a precursor in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders, most notably the BCL-XL degrader XZ739 [1]. The molecule is supplied as a solid with typical purities ≥95–99%, and its physicochemical properties, including a logP of -0.3, are well-documented .

Why Generic Thalidomide-PEG Linker Substitution Can Compromise PROTAC Performance and Procurement


Thalidomide-PEG linkers are not interchangeable; their efficacy in a PROTAC system is highly dependent on the specific attachment point (e.g., NH vs. O linkage), PEG length (e.g., PEG2, PEG3, PEG4), and terminal functional group (e.g., -OH, -NH2, -COOH). These variables dictate the formation of a stable ternary complex with CRBN and the target protein, directly influencing degradation potency (DC50), cell permeability (logP), and off-target neosubstrate degradation profiles [1]. Substituting Thalidomide-NH-C2-PEG3-OH with a similar, but not identical, analog without empirical validation risks significant loss of activity and could compromise the reproducibility of published protocols, particularly those for well-characterized degraders like XZ739 and PZ671 [2].

Quantitative Evidence for Thalidomide-NH-C2-PEG3-OH: Head-to-Head and Cross-Study Comparator Data


Superior Anticancer Potency vs. Parent BCL-XL Inhibitor ABT-263 in MOLT-4 Cells

The PROTAC degrader XZ739, synthesized using Thalidomide-NH-C2-PEG3-OH as the E3 ligase recruiting element, demonstrates a 20-fold improvement in potency compared to its parent small molecule inhibitor ABT-263 in MOLT-4 T-ALL cells [1].

PROTAC BCL-XL Targeted Protein Degradation Oncology Apoptosis

Exceptional Selectivity for Cancer Cells over Platelets ( > 100-fold)

A major limitation of BCL-XL inhibitors like ABT-263 is on-target platelet toxicity. The XZ739 PROTAC, built with Thalidomide-NH-C2-PEG3-OH, achieves >100-fold selectivity for MOLT-4 cancer cells over human platelets, whereas ABT-263 exhibits no such selectivity [1]. This is attributed to the differential expression of the CRBN E3 ligase between cancer cells and platelets.

PROTAC BCL-XL Platelet Toxicity Selectivity Safety Profile

Benchmark Degradation Potency (DC50 = 2.5 nM) in MOLT-4 Cells

The BCL-XL degrader XZ739, which incorporates the Thalidomide-NH-C2-PEG3-OH linker, achieves a remarkably low DC50 (concentration for 50% degradation) of 2.5 nM in MOLT-4 cells after a 16-hour treatment [1].

PROTAC BCL-XL Degradation Kinetics DC50 E3 Ligase

Demonstrated In Vivo Efficacy and Reduced Thrombocytopenia in a Xenograft Model

In a preclinical cholangiocarcinoma (CCA) xenograft model, XZ739 treatment synergized with gemcitabine to significantly suppress tumor growth. Critically, this combination therapy was achieved without inducing significant thrombocytopenia, a key safety advantage over conventional BCL-XL inhibitors [1].

PROTAC BCL-XL In Vivo Efficacy Cholangiocarcinoma Thrombocytopenia

Favorable Physicochemical Properties for Enhanced Bioconjugation and Handling

Thalidomide-NH-C2-PEG3-OH exhibits a low calculated partition coefficient (LogP = -0.3) indicating high hydrophilicity and favorable aqueous solubility profiles, which is beneficial for bioconjugation reactions and the formulation of the final PROTAC molecule . Its high purity (≥98-99%) and defined storage conditions (powder at -20°C for 3 years) ensure reliable experimental outcomes .

PROTAC Linker Solubility LogP Bioconjugation Stability

Optimal Application Scenarios for Thalidomide-NH-C2-PEG3-OH Based on Quantitative Evidence


Synthesis of High-Potency PROTACs Targeting BCL-XL for Cancer Research

As the established E3 ligase recruiting element in the well-characterized BCL-XL degraders XZ739 and PZ671, this linker is the optimal choice for researchers aiming to replicate, validate, or build upon these published findings. Its use ensures direct comparability of results to the benchmark DC50 of 2.5 nM and the 20-fold potency gain over ABT-263 observed in MOLT-4 cells [1]. This is critical for studying BCL-XL-dependent cancers, such as T-ALL, cholangiocarcinoma, and SCLC, where these degraders have shown exceptional in vitro and in vivo activity [2].

Development of Next-Generation BCL-XL Degraders with Reduced Platelet Toxicity

For projects specifically focused on mitigating the on-target, dose-limiting thrombocytopenia associated with BCL-XL inhibition, Thalidomide-NH-C2-PEG3-OH is a proven building block. The >100-fold selectivity for MOLT-4 cancer cells over platelets exhibited by XZ739 validates that the CRBN-recruitment strategy with this linker effectively spares platelets [1]. This makes it a preferred starting point for medicinal chemistry campaigns aiming to design safer BCL-XL-targeted therapies.

Expanding Targeted Protein Degradation Libraries with a Validated and Stable Building Block

This compound serves as a high-purity, stable, and well-characterized building block for generating diverse PROTAC libraries. Its favorable LogP (-0.3) and high solubility profile facilitate efficient conjugation to a wide range of target protein ligands (warheads) [1]. Researchers can reliably use this linker to explore degradation of novel targets, confident that the E3 ligase recruitment module is a constant, robust, and validated component [2].

Head-to-Head Comparative Studies of Linker Chemistry and Ternary Complex Formation

With its defined NH linkage at the 4-position of the phthalimide ring and a specific PEG3 spacer, this compound is an ideal standard for comparative studies investigating the impact of linker attachment point, length, and composition on PROTAC efficacy [1]. It provides a consistent baseline for evaluating new linker designs against a scaffold with proven, high-performance outcomes, facilitating rational PROTAC optimization [2].

Technical Documentation Hub

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34 linked technical documents
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